
Smcc
Overview
Description
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker widely used in bioconjugation, enabling covalent linkages between amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues) . It is critical in drug delivery systems, such as antibody-drug conjugates, due to its stability and specificity. Separately, this compound also refers to silicified microcrystalline cellulose, a co-processed excipient in pharmaceuticals, combining microcrystalline cellulose (MCC) with colloidal silica to enhance flowability and compressibility . This article focuses on comparing this compound with structurally or functionally analogous compounds in both bioconjugation and material science contexts.
Preparation Methods
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate is synthesized through a multi-step process. The synthesis involves the reaction of N-(4-carboxycyclohexylmethyl)maleimide with thionyl chloride in dry benzene to form N-(4-chloroformylcyclohexylmethyl)maleimide . This intermediate is then reacted with N-hydroxysuccinimide to produce the final product . The structure of the final product is confirmed using nuclear magnetic resonance (NMR) and infrared spectroscopy .
Chemical Reactions Analysis
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines at pH 7-9 to form stable amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds.
Common reagents used in these reactions include primary amines and sulfhydryl-containing molecules . The major products formed are amide and thioether bonds .
Scientific Research Applications
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate involves the formation of covalent bonds between amine and sulfhydryl groups. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds . This allows for the efficient conjugation of proteins with other functional entities, enabling targeted delivery of therapeutic agents .
Comparison with Similar Compounds
Comparison of SMCC (Crosslinker) with Similar Bifunctional Reagents
This compound vs. SMPB (Succinimidyl 4-(maleimidophenyl)butyrate)
Both this compound and SMPB are NHS ester-maleimide crosslinkers, but their spacer arms differ:
- This compound : Cyclohexane-based spacer (~13.5 Å length), favoring steric flexibility in aqueous environments.
- SMPB : Phenylbutyrate spacer (~14.5 Å length), providing rigidity for controlled spacing .
Reaction Efficiency :
- This compound exhibits higher amine-thiol coupling efficiency in pH 7–8 buffers, while SMPB performs better in slightly acidic conditions (pH 6.5–7) .
This compound vs. Sulfo-SMCC (Water-Soluble Analogue)
Sulfo-SMCC incorporates a sulfonate group, enhancing water solubility but reducing cell membrane permeability. It is ideal for extracellular conjugations, whereas this compound is better for intracellular targeting .
Table 1: Key Properties of this compound and Similar Crosslinkers
Property | This compound | SMPB | Sulfo-SMCC |
---|---|---|---|
Spacer Length | 13.5 Å | 14.5 Å | 13.5 Å |
Solubility | Organic | Organic | Aqueous |
Optimal pH Range | 7–8 | 6.5–7 | 7–8 |
Common Use Case | Protein-drug | Aptamer-siRNA | Extracellular |
Comparison of this compound (Silicified MCC) with Cellulose-Based Excipients
This compound vs. MCC (Microcrystalline Cellulose)
- Chemical Composition : this compound contains 2% colloidal silica co-processed with MCC, while MCC is pure cellulose .
- Flow Properties : this compound exhibits superior flowability (Carr Index: 15–20) compared to MCC (Carr Index: 25–30), reducing tablet capping .
- Mechanical Impact : In PLA/PHB polymer blends, this compound reduces molecular rigidity (lower T1H NMR values) and system homogeneity compared to MCC, which retains matrix stability .
Table 2: Functional Comparison of this compound and MCC
Property | This compound | MCC |
---|---|---|
Silica Content | 2% w/w | 0% |
Flowability (Carr Index) | 15–20 | 25–30 |
Compressibility | High | Moderate |
Polymer Matrix Homogeneity | Reduced | High |
This compound vs. Lactose-Based Excipients
Lactose monohydrate, another common excipient, lacks this compound’s moisture resistance. This compound maintains stability in humid conditions (≤60% RH), whereas lactose undergoes Maillard reactions, limiting shelf life .
Biological Activity
The compound "Smcc" is a subject of interest in various biological and clinical studies, particularly in oncology. This article explores its biological activity, focusing on small cell carcinoma of the cervix (this compound), a rare but aggressive form of cancer. The findings are drawn from diverse sources, including clinical studies and laboratory research.
Overview of this compound
Small cell carcinoma of the cervix (this compound) is characterized by small, oval-shaped cancer cells that can rapidly grow and spread. It is often diagnosed at an advanced stage, leading to a poor prognosis. The biological activity of this compound has been studied to understand its clinical features, treatment responses, and potential therapeutic strategies.
Case Studies
A significant study conducted by the Kansai Clinical Oncology Group involved 71 patients diagnosed with this compound between 1997 and 2007. The study aimed to clarify the clinical and pathologic features of this compound and evaluate treatment outcomes.
Key Findings:
- Patient Demographics: Out of 71 registered patients, 52 were confirmed to have this compound upon pathological review.
- Survival Rates: The median follow-up period was 57 months, revealing:
- 4-Year Progression-Free Survival (PFS):
- IB1: 59%
- IB2: 68%
- IIB: 13%
- IIIB: 17%
- 4-Year Overall Survival (OS):
- IB1: 63%
- IB2: 67%
- IIB: 30%
- IIIB: 29%
- IVB: 25%
- 4-Year Progression-Free Survival (PFS):
The study concluded that even early-stage this compound has a poor prognosis, but postoperative chemotherapy significantly improved PFS (65% vs. 14%) and OS (65% vs. 29%) compared to non-chemotherapy groups .
Pathophysiology
The biological activity of this compound is influenced by various molecular mechanisms:
- Cell Proliferation: this compound cells exhibit rapid proliferation due to alterations in cell cycle regulators.
- Apoptosis Resistance: The cancer cells often evade programmed cell death, contributing to tumor growth.
- Angiogenesis: this compound can promote blood vessel formation to supply nutrients for tumor expansion.
Molecular Targets
Research has identified several molecular targets for potential therapeutic interventions:
- Neuroendocrine Markers: this compound expresses markers such as chromogranin A and synaptophysin, which may serve as diagnostic indicators.
- Genetic Mutations: Studies have revealed mutations in genes associated with cell signaling pathways that could be targeted for therapy.
Data Table: Summary of Clinical Outcomes in this compound
Stage | 4-Year PFS (%) | 4-Year OS (%) |
---|---|---|
IB1 | 59 | 63 |
IB2 | 68 | 67 |
IIB | 13 | 30 |
IIIB | 17 | 29 |
IVB | N/A | 25 |
Research Implications
The findings on the biological activity of this compound underscore the need for:
- Standardized Treatment Protocols: Establishing uniform treatment guidelines based on clinical evidence can enhance patient outcomes.
- Further Research: Ongoing studies are essential to explore novel therapeutic agents targeting specific molecular pathways in this compound.
Q & A
Basic Research Questions
Q. What is the role of SMCC in experimental design for protein conjugation studies?
this compound serves as a heterobifunctional crosslinker, enabling covalent bonding between primary amines (e.g., lysine residues on proteins) and sulfhydryl groups (e.g., cysteine-containing ligands). Its NHS ester and maleimide termini facilitate sequential conjugation steps, making it critical for controlled bioconjugate synthesis. Researchers should validate reaction stoichiometry and buffer compatibility (e.g., avoiding amine-containing buffers during NHS activation) to prevent side reactions .
Q. How does this compound facilitate the formation of stable bioconjugates?
this compound’s NHS ester reacts with primary amines at pH 7–9 to form stable amide bonds, while its maleimide group reacts with sulfhydryl groups at pH 6.5–7.5. This two-step mechanism allows precise conjugation of proteins with ligands, antibodies, or nanoparticles. Methodologically, researchers must optimize reaction time (typically 1–2 hours at 4–25°C) and use excess maleimide quenching agents (e.g., cysteine) to terminate reactions .
Q. What analytical techniques validate successful this compound-mediated protein-ligand conjugation?
SDS-PAGE with Coomassie staining confirms size shifts due to conjugation, while MALDI-TOF mass spectrometry quantifies molecular weight changes. Absorbance assays (e.g., Ellman’s test) verify free sulfhydryl consumption. For advanced validation, HPLC-SEC or capillary electrophoresis distinguishes conjugated vs. unreacted species .
Advanced Research Questions
Q. How can researchers optimize this compound-mediated crosslinking reactions under varying pH conditions?
Systematic titration experiments are required to balance NHS ester hydrolysis (favored at high pH) and maleimide stability (compromised above pH 7.5). Use buffers like PBS (pH 7.2) or HEPES (pH 7.0) to stabilize both reaction steps. Real-time monitoring via spectrophotometry (e.g., tracking NHS ester decay at 280 nm) ensures reaction efficiency .
Q. What statistical methods address contradictory results in this compound-based bioconjugation efficiency studies?
Multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) identifies confounding variables (e.g., temperature, buffer ionic strength). Researchers should design replicate experiments (n ≥ 3) and apply error-propagation models to quantify uncertainty in conjugation yield calculations .
Q. How can this compound-based protocols be adapted for novel nanoparticle drug delivery systems?
Surface functionalization of nanoparticles (e.g., liposomes, dendrimers) requires modifying this compound’s hydrophobicity. Researchers may employ micellar encapsulation of this compound or use spacer arms (e.g., PEG-SMCC derivatives) to improve aqueous solubility. Dynamic light scattering (DLS) and zeta potential measurements validate conjugation without aggregation .
Q. What computational modeling approaches predict this compound’s crosslinking efficiency in complex biological matrices?
Molecular dynamics simulations model this compound’s interaction with target proteins, predicting steric hindrance or solvent accessibility of reactive groups. Software like GROMACS or AMBER can simulate reaction kinetics, while machine learning algorithms (e.g., random forests) correlate experimental parameters (e.g., pH, temperature) with conjugation yields .
Q. Methodological Considerations
Q. What quality control measures ensure this compound reagent consistency across experiments?
Batch-to-blot variability is minimized by verifying this compound purity (≥92% via NMR) and FT-IR spectra for characteristic peaks (e.g., maleimide C=O stretch at 1710 cm⁻¹). Researchers should aliquot this compound in anhydrous DMSO and store at -80°C to prevent hydrolysis .
Q. How should researchers handle this compound’s limited solubility in aqueous buffers?
Pre-dissolve this compound in anhydrous DMSO (≤5% final concentration) to maintain reactivity. Sonication or warming to 37°C improves dissolution. For large-scale reactions, phase-transfer catalysts (e.g., cyclodextrins) enhance solubility without interfering with conjugation .
Q. Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in this compound-based studies when scaling reactions?
Use design-of-experiments (DoE) frameworks, such as factorial designs, to identify critical parameters (e.g., molar ratio, incubation time). Document raw data (e.g., reaction conditions, purity certificates) in electronic lab notebooks and share datasets via repositories like Zenodo to enhance transparency .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAHTWIKCUJRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215307 | |
Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-85-5 | |
Record name | Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64987-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64987-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B357P1G1IF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.